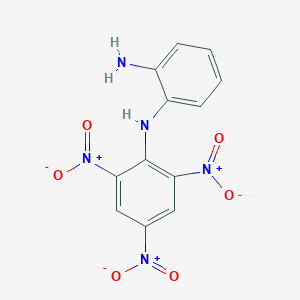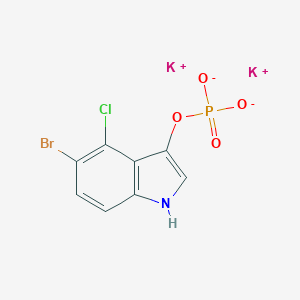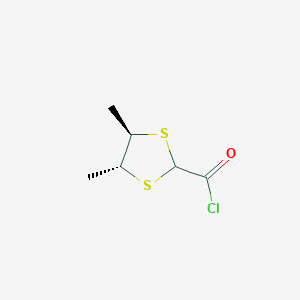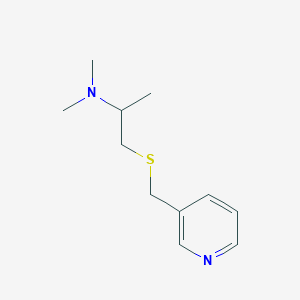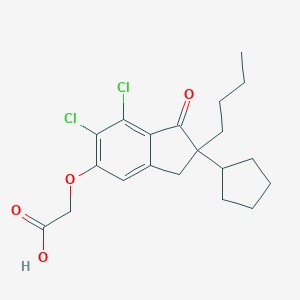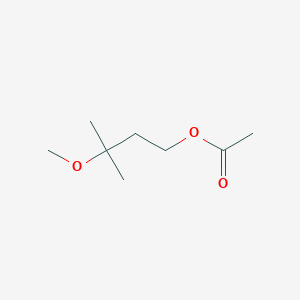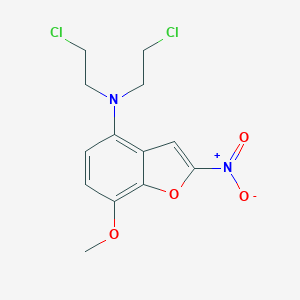
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of nitrosourea compounds, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain. In
Mechanism Of Action
The mechanism of action of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- involves the formation of DNA crosslinks, which prevent cancer cells from replicating and ultimately lead to cell death. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- include DNA damage, inhibition of DNA replication, and induction of apoptosis in cancer cells. It has also been shown to have some toxic effects on normal cells, particularly those in the bone marrow and gastrointestinal tract.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- in lab experiments is its ability to cross the blood-brain barrier and target cancer cells in the brain. It is also effective against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. However, it has some toxic effects on normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-. One area of focus is the development of new formulations that can increase its efficacy and reduce its toxicity. Another area of research is the combination of this compound with other chemotherapeutic agents to increase their efficacy. Additionally, there is interest in studying the potential use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is ongoing research into the mechanism of action of this compound and its potential use in other types of cancer.
Synthesis Methods
The synthesis of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- can be achieved through a multi-step process starting with the reaction of 2-nitroanisole with thionyl chloride to form 2-chloro-5-nitroanisole. This compound is then reacted with 4-bromo-2-butanone in the presence of sodium hydride to form 2-(4-methoxyphenyl)-4-buten-2-ol. The final step involves the reaction of this compound with bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate to form 4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-.
Scientific Research Applications
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. It is particularly effective against brain tumors due to its ability to cross the blood-brain barrier. It has also been studied for its potential use in combination with other chemotherapeutic agents to increase their efficacy.
properties
CAS RN |
109143-20-6 |
|---|---|
Product Name |
4-Benzofuranamine, N,N-bis(2-chloroethyl)-7-methoxy-2-nitro- |
Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-7-methoxy-2-nitro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10(16(6-4-14)7-5-15)9-8-12(17(18)19)21-13(9)11/h2-3,8H,4-7H2,1H3 |
InChI Key |
YVTVKGADNTVFRY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C2C(=C(C=C1)N(CCCl)CCCl)C=C(O2)[N+](=O)[O-] |
Other CAS RN |
109143-20-6 |
synonyms |
4-(BIS(2-CHLOROETHYL)AMINO)-7-METHOXY-2-NITROBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



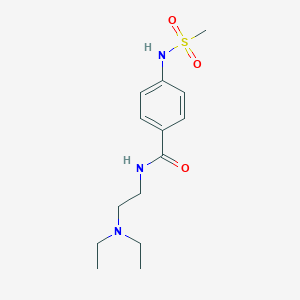
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
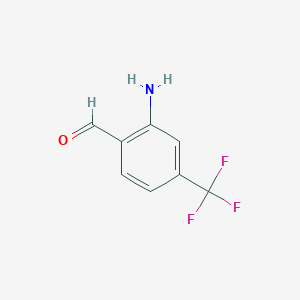
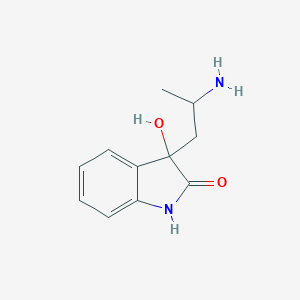
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
